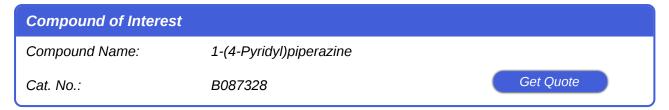


# Physicochemical Characteristics of 1-(4-Pyridyl)piperazine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**1-(4-Pyridyl)piperazine** (CAS RN: 1008-91-9) is a heterocyclic organic compound featuring a piperazine ring substituted with a pyridine ring at the 1-position.[1] This bifunctional scaffold makes it a valuable building block and a significant intermediate in the synthesis of a wide range of biologically active molecules.[2][3] Its structural motifs are present in numerous compounds developed in the pharmaceutical and agrochemical sectors.[3][4] In medicinal chemistry, the pyridylpiperazine core is explored for its potential in developing therapeutic agents targeting neurological disorders, such as anxiety and depression, due to its ability to modulate receptor activity.[4] This guide provides a comprehensive overview of the core physicochemical characteristics of **1-(4-Pyridyl)piperazine**, details the experimental protocols for their determination, and visualizes key workflows.

### **Core Physicochemical Data**

The fundamental physicochemical properties of **1-(4-Pyridyl)piperazine** are summarized in the table below. These parameters are critical for predicting its behavior in biological systems, designing synthetic routes, and developing formulations.



Property	Value	Source(s)
Molecular Formula	С9Н13N3	[3]
Molecular Weight	163.22 g/mol	[3][5]
Appearance	White to light yellow crystalline powder	[1][2]
Melting Point	137-141 °C	[3]
Boiling Point	195-200 °C @ 0.3 mmHg	[3]
Aqueous Solubility	Soluble	[1][3]
Solubility in Organics	Soluble in Methanol	[2]
pKa (Predicted)	10.73 ± 0.10	[1][3]
logP (Predicted)	0.3	[6]
Density (Predicted)	1.081 ± 0.06 g/cm <sup>3</sup>	[2]

## **Experimental Protocols**

Detailed methodologies for determining the key physicochemical parameters are outlined below. These protocols represent standard laboratory practices.

#### **Determination of Melting Point**

The melting point is a crucial indicator of a compound's purity.[3]

- Methodology: Capillary Method
  - Sample Preparation: A small amount of dry, finely powdered 1-(4-Pyridyl)piperazine is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
  - Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g., a digital device like DigiMelt or a traditional Thiele tube with a heating oil bath).
  - Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.



Measurement: The heating rate is then reduced to 1-2°C per minute. The melting point
range is recorded from the temperature at which the first drop of liquid appears to the
temperature at which the entire sample becomes a clear liquid. A narrow range (e.g., 0.51.5°C) is indicative of high purity.

## **Determination of Boiling Point**

The boiling point is determined at reduced pressure due to the high boiling temperature of the compound.

- Methodology: Micro-Boiling Point Determination
  - Setup: A small amount (a few milliliters) of 1-(4-Pyridyl)piperazine is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.
  - Heating: The assembly is heated in a suitable apparatus (e.g., Thiele tube or an aluminum block) under a controlled vacuum (e.g., 0.3 mmHg).
  - Observation: As the temperature rises, air trapped in the capillary tube will be expelled,
     followed by a steady stream of bubbles as the liquid begins to boil.
  - Measurement: Heating is discontinued, and the apparatus is allowed to cool slowly. The
    boiling point is the temperature at which the bubbling stops and the liquid is drawn back
    into the capillary tube. This signifies that the vapor pressure of the compound equals the
    pressure of the system.

#### **Determination of Aqueous Solubility**

Solubility is a critical factor for bioavailability and formulation.

- Methodology: Shake-Flask Method (Thermodynamic Solubility)
  - Equilibration: An excess amount of solid 1-(4-Pyridyl)piperazine is added to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.



- Agitation: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved states.
- Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of 1-(4-Pyridyl)piperazine in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The result is reported in units such as mg/mL or μM.

### **Determination of Dissociation Constant (pKa)**

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor interactions.

- Methodology: Potentiometric Titration
  - Sample Preparation: A precise amount of 1-(4-Pyridyl)piperazine is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol), to a known concentration.
  - Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl)
     while the pH is continuously monitored using a calibrated pH electrode.
  - Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
  - pKa Calculation: The pKa is determined from the inflection point of the sigmoid-shaped titration curve. Specifically, the pH at the half-equivalence point (where half of the base has been protonated) corresponds to the pKa of the conjugate acid.

#### **Determination of Partition Coefficient (logP)**

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall drug-like properties.



- · Methodology: Shake-Flask Method
  - Solvent Saturation: Equal volumes of 1-octanol and water (or a pH 7.4 buffer for LogD) are shaken together for 24 hours to ensure mutual saturation, then allowed to separate.
  - Partitioning: A known amount of 1-(4-Pyridyl)piperazine is dissolved in the octanol phase.
     An equal volume of the water phase is added, and the mixture is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.
  - Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
  - Quantification: The concentration of the compound in each phase is measured using a suitable analytical technique like HPLC-UV.
  - Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase: LogP = log1o([Compound]octanol / [Compound]aqueous).[7][8]

## **Visualizations of Experimental Workflows**

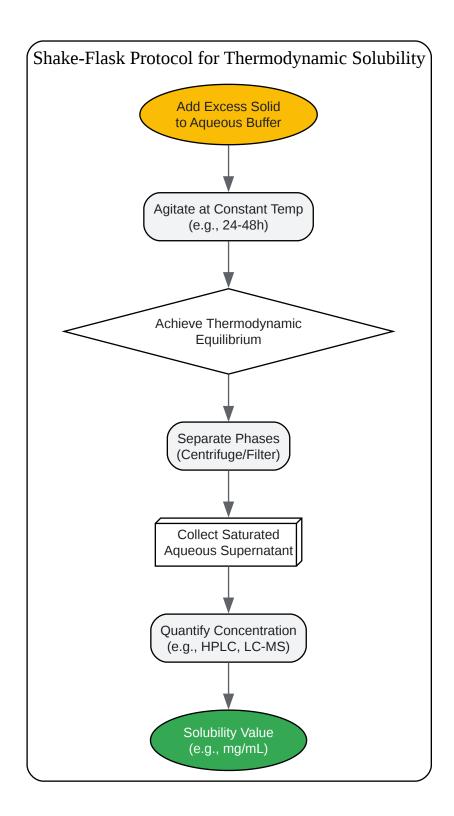
The following diagrams illustrate the logical flow of the experimental protocols described above.



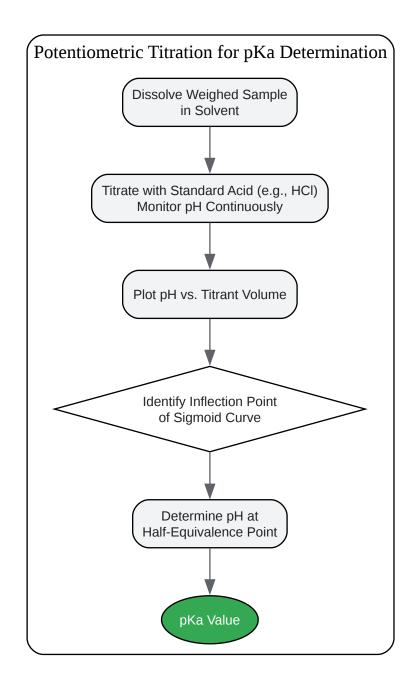
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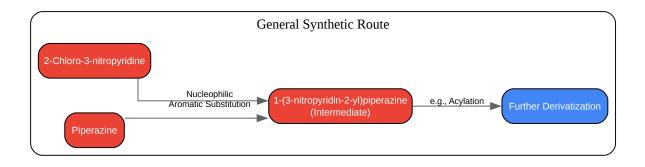
Caption: Workflow for Melting Point Determination via Capillary Method.













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